3-Thionitrosopyridine
Description
3-Thionitrosopyridine is a sulfur- and nitroso-substituted pyridine derivative characterized by a thionitroso (-S-N=O) functional group at the 3-position of the pyridine ring. This unique substitution pattern imparts distinct electronic properties, notably its exceptionally low nucleophilicity, as revealed by density functional theory (DFT) calculations . The compound’s reduced electron density at the reactive site arises from the electron-withdrawing nature of the thionitroso group, which stabilizes the aromatic system and diminishes its ability to donate electrons in chemical reactions.
Properties
CAS No. |
157736-86-2 |
|---|---|
Molecular Formula |
C5H4N2S |
Molecular Weight |
124.161 |
IUPAC Name |
3-thionitrosopyridine |
InChI |
InChI=1S/C5H4N2S/c8-7-5-2-1-3-6-4-5/h1-4H |
InChI Key |
FERAYYUQQNXMSX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)N=S |
Synonyms |
Pyridine, 3-(thionitroso)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thionitrosopyridine typically involves the reaction of pyridine derivatives with thioamide compounds. One common method is the reaction of 3-aminopyridine with carbon disulfide in the presence of a base, followed by acidification to yield the desired product . Another approach involves the cyclization of 3-aminopyridine with thiourea under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Thionitrosopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxo group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the thioxoamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aminopyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Thionitrosopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Thionitrosopyridine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Nucleophilicity and Electronic Effects
The nucleophilicity of substituted pyridines is critically influenced by the electronic nature of their substituents. Comparative studies highlight the following trends:
Key Findings :
- This compound exhibits the lowest nucleophilicity due to the combined electron-withdrawing effects of the sulfur and nitroso groups, which deactivate the pyridine ring .
- 3-Pyrrolidino pyridine and 3,4,5-triamino-substituted pyridines demonstrate significantly higher nucleophilicity, attributed to electron-donating substituents that increase electron density at reactive sites .
- DFT analyses corroborate experimental data, confirming that substituent-induced electronic modulation governs reactivity trends in pyridine derivatives .
Structural and Solubility Considerations
While solubility data for this compound are absent in the evidence, structurally related pyridine-3-carbaldehyde thiosemicarbazone derivatives (e.g., compounds 1–8 in ) exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . This suggests that sulfur-containing pyridine analogs may share similar solubility profiles, though the thionitroso group’s polarity could further influence this compound’s solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
